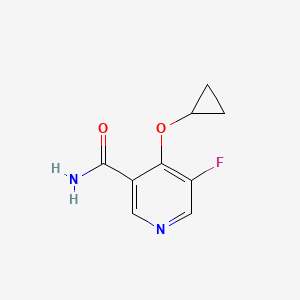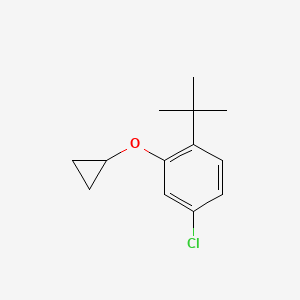
1-Tert-butyl-4-chloro-2-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-chloro-2-cyclopropoxybenzene is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Tert-butyl-4-chloro-2-cyclopropoxybenzene can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the reaction of tert-butyl alcohol with hydrogen chloride to produce tert-butyl chloride, which can then be further reacted to form the desired compound .
Chemical Reactions Analysis
1-Tert-butyl-4-chloro-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Tert-butyl-4-chloro-2-cyclopropoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-chloro-2-cyclopropoxybenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which alter its structure and reactivity. These changes can influence its interaction with biological molecules and pathways, leading to its observed effects in scientific research and industrial applications .
Comparison with Similar Compounds
1-Tert-butyl-4-chloro-2-cyclopropoxybenzene can be compared with other similar compounds, such as:
1-tert-Butyl-4-chlorobenzene: This compound has a similar structure but lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
1-tert-Butyl-4-chlorocyclohexane: This compound has a cyclohexane ring instead of a benzene ring, which affects its chemical properties and reactivity.
The presence of the cyclopropoxy group in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-tert-butyl-4-chloro-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)11-7-4-9(14)8-12(11)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
GWQUBMKEGASYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


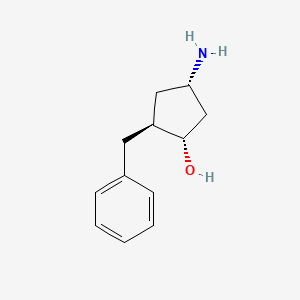
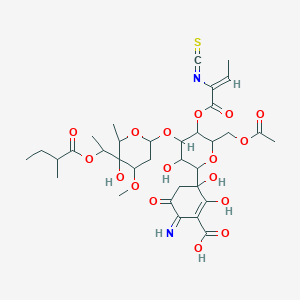


![5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B14806248.png)
![N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B14806254.png)
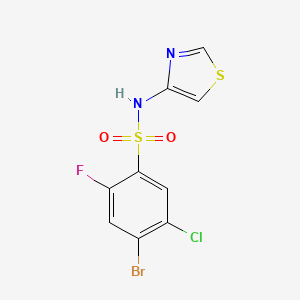
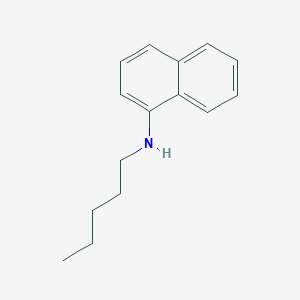
![2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14806279.png)
![Dispiro[2.1.2.2]nonan-4-one](/img/structure/B14806284.png)
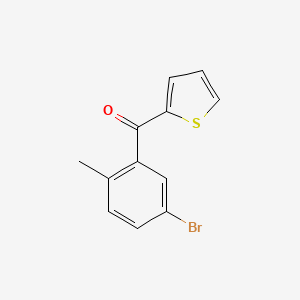
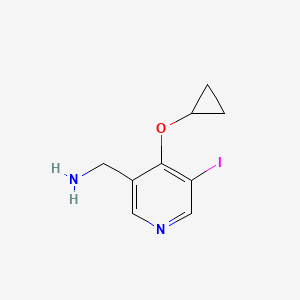
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14806304.png)
